Sodium pyruvate-1-13C
Overview
Description
Sodium pyruvate-1-13C is an isotope of the naturally occurring compound sodium pyruvate, which is a metabolite of glycolysis. It is used in various scientific research applications, such as metabolic studies, and has been used in clinical trials for the treatment of certain medical conditions.
Scientific Research Applications
Hyperpolarization in Metabolic Studies
- Hyperpolarized [1-13C]Pyruvate for In Vivo Metabolic Studies : Sodium [1-13C]pyruvate, hyperpolarized via dissolution-Dynamic Nuclear Polarization (d-DNP), has been significantly utilized in in vivo metabolic studies due to its diagnostic relevance. Despite the high cost and slow hyperpolarization process, its use in research laboratories has expanded (Cavallari et al., 2018).
Diagnostic Imaging and Cancer Research
- Metabolic Imaging in Prostate Cancer : Hyperpolarized [1-13C]Pyruvate has been used for metabolic imaging in prostate cancer patients, enabling noninvasive visualization and differentiation of prostate tumors from healthy cells. This advancement aids in both diagnosis and therapy monitoring (Nelson et al., 2013).
Biochemical and Molecular Applications
- Copper(I)-Catalyzed 1,3-Dipolar Cycloaddition : Sodium pyruvate has been employed as a reducing agent in biocompatible aqueous photoinduced azide-alkyne cycloaddition (CuAAC) reactions. This innovative use provides an alternative for biomolecular conjugations, highlighting its versatility in biochemical applications (Jeong et al., 2021).
Glycolysis Research
- Assessing Glycolysis with Hyperpolarized [1-13C]Pyruvate : Hyperpolarized 13C magnetic resonance spectroscopy (MRS), leveraging sodium [1-13C]-glycerate as a probe, has enabled in vivo studies of glycolysis. This method is crucial for understanding energy metabolism and exploring redox states in biochemical research (Park et al., 2017).
Magnetic Resonance Spectroscopic Imaging (MRSI)
- Enhanced MRSI Techniques : Hyperpolarized [1-13C]pyruvate has been integral in developing efficient magnetic resonance spectroscopic imaging techniques, enabling minimally invasive detection of cellular metabolism. This advancement is particularly significant in cancer research and diagnostics (Wiesinger et al., 2012).
Environmental and Industrial Applications
- Recovery of Ethanol and Sodium Pyruvate : A study presented a pervaporation-crystallization process for the simultaneous recovery of ethanol and sodium pyruvate from waste centrifugal mother liquid. This process is important for improving the economy of sodium pyruvate production processes (Zeng et al., 2021).
Hyperpolarized MRI in Heart and Brain Studies
- Cardiac Metabolic MRI : The use of hyperpolarized 13C metabolic MRI, utilizing [1-13C]pyruvate, has been demonstrated in human heart studies. This noninvasive method is crucial for imaging metabolic markers in cardiac research, aiding in understanding heart diseases and therapeutic approaches (Cunningham et al., 2016).
- Brain Tumor Metabolic Imaging : Hyperpolarized MRI using [1-13C]pyruvate offers insights into brain energy metabolism and can characterize brain tumors. It provides a quantitative biomarker for assessing tumor grade and treatment response, especially in brain cancer patients (Miloushev et al., 2018).
Mechanism of Action
Target of Action
Sodium pyruvate-1-13C primarily targets the cellular metabolism . It is used in sensitivity gains that allow disease tracking and interrogation of cellular metabolism by magnetic resonance .
Mode of Action
The compound interacts with its targets by enabling real-time detection of metabolism through magnetic resonance spectroscopic imaging (MRSI) . This interaction allows for the tracking and interrogation of cellular metabolism, providing valuable insights into the metabolic state of the cells.
Biochemical Pathways
This compound affects the amino acids and short-chain fatty acid metabolism pathways . It is used as a precursor in estimating many volatile organic compounds for use in studying terrestrial biosphere . The compound’s involvement in these pathways can lead to changes in the metabolic state of the cells, which can be detected and studied using magnetic resonance spectroscopic imaging .
Pharmacokinetics
It is known that the compound is administered intravenously . This method of administration allows for the compound to be rapidly distributed throughout the body, making it available for cellular metabolism. More research is needed to fully understand the ADME properties of this compound and their impact on its bioavailability.
Result of Action
The primary result of this compound’s action is the real-time detection of metabolism by magnetic resonance spectroscopic imaging . This allows for the tracking and interrogation of cellular metabolism, providing valuable insights into the metabolic state of the cells.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. It is known that the compound is stored at a temperature of 2-8°C , suggesting that temperature could be a factor in its stability
Biochemical Analysis
Biochemical Properties
Sodium Pyruvate-1-13C plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, in the body, this compound provides energy to cells through its conversion to acetyl-CoA, which then enters the tricarboxylic acid (TCA) cycle . This process involves various enzymes and cofactors, highlighting the compound’s integral role in cellular biochemistry.
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, in adipocytes, this compound promotes increased uptake of insulin-mediated glucose .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It binds with biomolecules, influences enzyme activation or inhibition, and induces changes in gene expression . The conversion of this compound to acetyl-CoA, which enters the TCA cycle, is a prime example of its molecular mechanism .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. Studies have shown that this compound can increase systemic oxygen consumption post-cardiac arrest . This indicates the compound’s stability and long-term effects on cellular function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, in a rat model of lung inflammation and fibrosis, treatment with two doses of this compound significantly reduced lung inflammation and fibrosis .
Metabolic Pathways
This compound is involved in several metabolic pathways. It serves as an intermediate in sugar metabolism, is converted into acetyl coenzyme A, and enters the trichloroacetic acid cycle . It also plays a role in amino acid metabolism and initiates the Kreb’s cycle .
Transport and Distribution
This compound is transported and distributed within cells and tissues. Intravenous administration of hyperpolarized this compound enables real-time detection of metabolism by magnetic resonance spectroscopic imaging (MRSI) .
Properties
IUPAC Name |
sodium;2-oxo(113C)propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4O3.Na/c1-2(4)3(5)6;/h1H3,(H,5,6);/q;+1/p-1/i3+1; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAEPDZWVDSPTHF-FJUFCODESA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[13C](=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3NaO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40635577 | |
Record name | Sodium 2-oxo(1-~13~C)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40635577 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
87976-71-4 | |
Record name | Sodium 2-oxo(1-~13~C)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40635577 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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